3-O-Methyltirotundin
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Overview
Description
Preparation Methods
3-O-Methyltirotundin can be synthesized through various chemical routes. One common method involves the extraction from Tithonia diversifolia, followed by purification processes. The compound can also be synthesized in the laboratory using specific reagents and conditions. For instance, the preparation method for in vivo formula involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Chemical Reactions Analysis
3-O-Methyltirotundin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohol derivatives .
Scientific Research Applications
3-O-Methyltirotundin has a wide range of applications in scientific research. In chemistry, it is used as a reference standard for analytical purposes . In biology, it has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties . In medicine, research is ongoing to explore its potential therapeutic effects. Additionally, in the industry, this compound is used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes .
Mechanism of Action
The mechanism of action of 3-O-Methyltirotundin involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of various signaling pathways, including those involved in inflammation and oxidative stress . The compound’s molecular targets include enzymes and receptors that play key roles in these pathways. By binding to these targets, this compound can influence cellular processes and exert its biological effects .
Comparison with Similar Compounds
3-O-Methyltirotundin can be compared with other similar sesquiterpenoid compounds, such as chrysoeriol, isosakuranetin, and nobiletin . These compounds share structural similarities and are also derived from natural sources. this compound is unique in its specific molecular structure and the particular biological activities it exhibits. For instance, while chrysoeriol and isosakuranetin are known for their flavonoid properties, this compound’s sesquiterpenoid structure provides distinct chemical and biological characteristics .
Properties
IUPAC Name |
[(1S,2S,4R,8S,9R,11R)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLCYTMIFQPNDN-IZEBJNRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(CC[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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